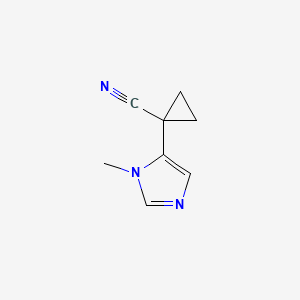
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound features a cyclopropane ring attached to a 1-methyl-1H-imidazol-5-yl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Industrial production methods often involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application .
Analyse Des Réactions Chimiques
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce various cyclopropane derivatives.
Applications De Recherche Scientifique
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile can be compared with other imidazole-containing compounds, such as:
1-Methyl-1H-imidazole-5-carbaldehyde: Used in the synthesis of polymers and hybrid matrix membranes.
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile: Known for its unique crystal structure and hydrogen bonding properties.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
1-(3-methylimidazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-6-10-4-7(11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |
Clé InChI |
GVJUZTOHHNZPLA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


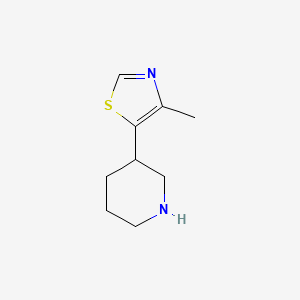
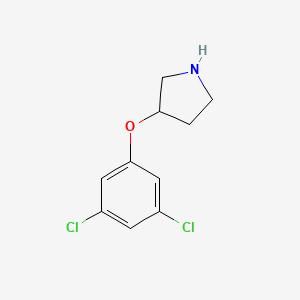
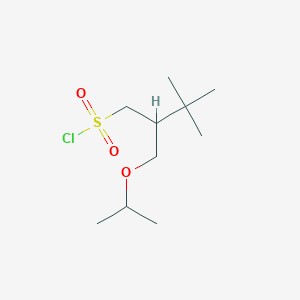
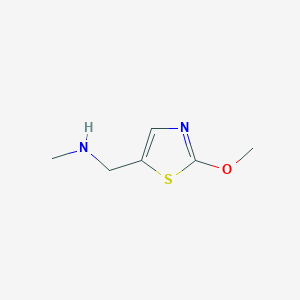
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
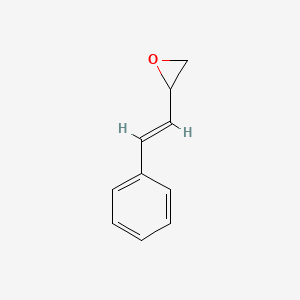
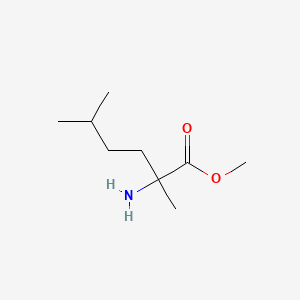
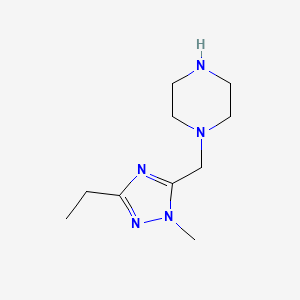
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)

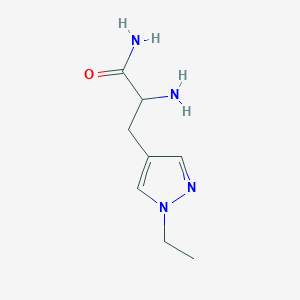
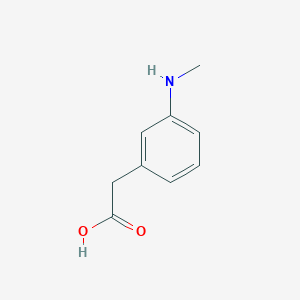
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
